N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique structure combining bifuran, cyclopropyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through photochemical coupling of furan derivatives, such as 2-furfural and 5-bromo-2-furfural, using UV light and an anionic exchange resin.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as α-haloketones and amides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines from the oxazole ring.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s bifuran moiety can be used in the synthesis of high-performance polymers and materials with enhanced thermal and mechanical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the cyclopropyl and oxazole moieties.
Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide: Contains two furan rings but lacks the cyclopropyl and oxazole moieties.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its combination of bifuran, cyclopropyl, and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyclopropyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(12-8-15(22-18-12)10-3-4-10)17-9-11-5-6-14(21-11)13-2-1-7-20-13/h1-2,5-8,10H,3-4,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVCJNWACNANZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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